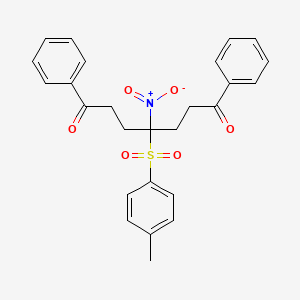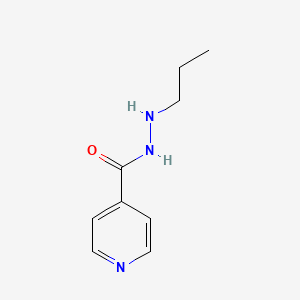
N'-Propylisonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Propylisonicotinohydrazide is an organic compound with the molecular formula C9H13N3O. It is a derivative of isonicotinic acid hydrazide, commonly known as isoniazid, which is widely used as an anti-tuberculosis drug. The compound is characterized by the presence of a propyl group attached to the nitrogen atom of the hydrazide moiety, making it a unique member of the hydrazide family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N’-Propylisonicotinohydrazide can be synthesized through the reaction of isonicotinic acid hydrazide with propylamine. The reaction typically involves the following steps:
- Dissolution of isonicotinic acid hydrazide in a suitable solvent such as ethanol.
- Addition of propylamine to the solution.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolation and purification of the product through recrystallization or other suitable methods.
Industrial Production Methods: Industrial production of N’-Propylisonicotinohydrazide may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: N’-Propylisonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydrazide group under suitable conditions.
Major Products Formed:
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of various substituted hydrazides or other derivatives.
Applications De Recherche Scientifique
N’-Propylisonicotinohydrazide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of tuberculosis and other infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N’-Propylisonicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall, thereby exerting its antimicrobial effects. The hydrazide moiety plays a crucial role in binding to the target enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately causing cell death.
Comparaison Avec Des Composés Similaires
- Isoniazid
- Ethionamide
- Pyrazinamide
- Nicotinamide
Propriétés
Numéro CAS |
2365-21-1 |
|---|---|
Formule moléculaire |
C9H13N3O |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
N'-propylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C9H13N3O/c1-2-5-11-12-9(13)8-3-6-10-7-4-8/h3-4,6-7,11H,2,5H2,1H3,(H,12,13) |
Clé InChI |
ZPIVHDFYZIPTDI-UHFFFAOYSA-N |
SMILES canonique |
CCCNNC(=O)C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


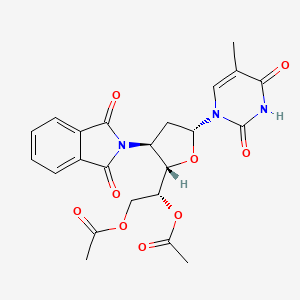

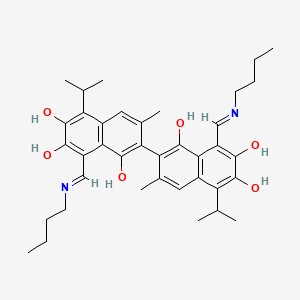
![Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B12804256.png)



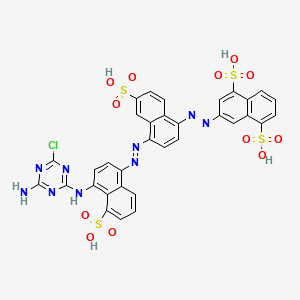
![1,3,4,6,11,11a-Hexahydro-2H-pyrido[1,2-b]isoquinoline-7-sulfonic acid](/img/structure/B12804292.png)
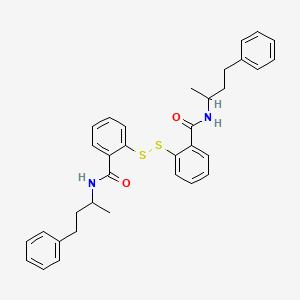
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804301.png)
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804314.png)
